![molecular formula C14H23N3O2 B2704955 2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379984-86-6](/img/structure/B2704955.png)
2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by the nucleotides ATP and ADP. These receptors play a crucial role in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 has been widely used in scientific research to understand the role of P2Y1 receptors in different biological processes.
Wirkmechanismus
MRS2179 selectively binds to and blocks the P2Y1 receptor, preventing the activation of downstream signaling pathways. This results in the inhibition of various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission.
Biochemical and Physiological Effects:
MRS2179 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders. It has also been shown to reduce blood pressure and vascular tone, suggesting its potential use in the treatment of hypertension. Additionally, MRS2179 has been shown to modulate neurotransmitter release and synaptic plasticity, indicating its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MRS2179 in scientific research is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in different biological processes. However, one limitation of using MRS2179 is its potential off-target effects on other receptors or enzymes. Therefore, it is important to carefully design experiments and use appropriate controls to ensure the specificity of MRS2179.
Zukünftige Richtungen
There are several future directions for the use of MRS2179 in scientific research. One potential direction is the development of MRS2179-based therapeutics for the treatment of thrombotic disorders, hypertension, and neurological disorders. Additionally, further research is needed to understand the precise role of P2Y1 receptors in different biological processes and the potential for targeting these receptors for therapeutic purposes.
Synthesemethoden
The synthesis of MRS2179 involves the reaction of 5-methylpyrimidine-2,4-diamine with 3-(2-methoxyethyl)-1-(piperidin-3-yl)methanone in the presence of a base such as sodium hydride. The reaction yields MRS2179 in high purity and yield.
Wissenschaftliche Forschungsanwendungen
MRS2179 has been used in various scientific research studies to investigate the role of P2Y1 receptors in different biological processes. For example, MRS2179 has been used to study the effect of P2Y1 receptor antagonism on platelet aggregation and thrombosis. It has also been used to investigate the role of P2Y1 receptors in the regulation of vascular tone and blood pressure. Additionally, MRS2179 has been used to study the role of P2Y1 receptors in neurotransmission and synaptic plasticity.
Eigenschaften
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-12-8-15-14(16-9-12)19-11-13-4-3-5-17(10-13)6-7-18-2/h8-9,13H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSCYVCUXCNKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

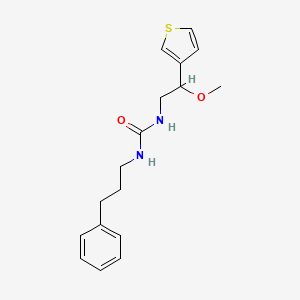
![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)
![tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2704875.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)
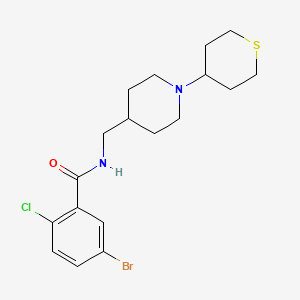
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
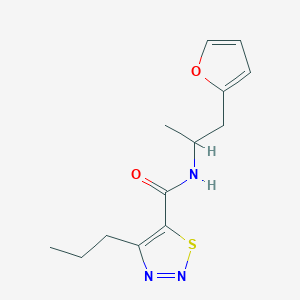
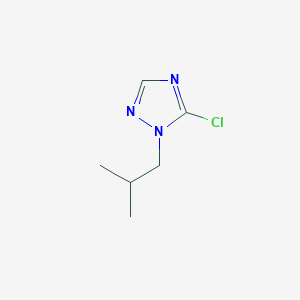
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)
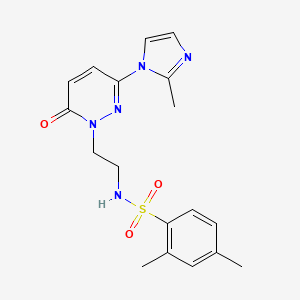
![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)
![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)